Benzenesulfonic acid, 2-amino-3,5-dichloro-4-methyl-
Description
Benzenesulfonic acid derivatives are widely utilized in industrial and pharmaceutical applications due to their versatile sulfonic acid group, which enhances solubility and reactivity. The compound 2-amino-3,5-dichloro-4-methylbenzenesulfonic acid features a benzene ring substituted with an amino group (-NH₂) at position 2, chlorine atoms at positions 3 and 5, a methyl group (-CH₃) at position 4, and a sulfonic acid (-SO₃H) group at position 1.
Properties
CAS No. |
51750-32-4 |
|---|---|
Molecular Formula |
C7H7Cl2NO3S |
Molecular Weight |
256.11 g/mol |
IUPAC Name |
2-amino-3,5-dichloro-4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H7Cl2NO3S/c1-3-4(8)2-5(14(11,12)13)7(10)6(3)9/h2H,10H2,1H3,(H,11,12,13) |
InChI Key |
BUURMHBKUUZRFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=C1Cl)N)S(=O)(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of benzenesulfonic acid derivatives with amino, chloro, and methyl substituents typically involves multi-step aromatic substitution reactions including nitration, sulfonation, reduction, and halogenation. The key challenge is to achieve selective substitution at the 2-, 3-, 4-, and 5-positions of the benzene ring with high yield and purity.
Stepwise Preparation Route
Based on the analysis of related compounds and analogous synthetic routes, the preparation of benzenesulfonic acid, 2-amino-3,5-dichloro-4-methyl- can be constructed from readily available starting materials such as m-toluic acid or substituted benzoic acids through the following steps:
This sequence is adapted from a patent on the preparation of 2-amino-3-methyl-5-chlorobenzoic acid, which shares structural similarity with the target compound, except for the sulfonic acid group which can be introduced via sulfonation of the aromatic ring after chlorination and amination steps.
Chlorination Specifics
Chlorination of amino-substituted aromatic compounds is commonly achieved by bubbling chlorine gas into a solution of the amino compound in anhydrous alcohol solvents such as ethyl or t-butyl alcohol at low temperatures (0–20 °C). The use of 2.0 to 2.5 molar equivalents of chlorine ensures selective dichlorination at the 3- and 5-positions. This method has been demonstrated in the preparation of 4'-amino-2-(t-butylamino)-3',5'-dichloroacetophenone, a closely related compound, with subsequent reduction to the desired product.
| Parameter | Details |
|---|---|
| Solvent | Anhydrous ethyl or t-butyl alcohol |
| Chlorine equivalents | 2.0 to 2.5 molar equivalents |
| Temperature | 0 to 20 °C (preferably 0 to 10 °C) |
| Reaction time | Sufficient to complete chlorination |
| Post-chlorination treatment | Reduction with sodium borohydride if needed |
This chlorination approach provides high purity and satisfactory yields, suitable for scale-up.
Sulfonation Techniques
Sulfonation to introduce the sulfonic acid group (-SO3H) at the 2-position adjacent to the amino group can be performed by conventional aromatic sulfonation methods. These include treatment with concentrated sulfuric acid or oleum under controlled temperature to avoid polysulfonation or decomposition. An alternative is the use of sulfonating agents such as chlorosulfonic acid or sulfur trioxide complexes.
A patent for 4-amino-2-sulfobenzoic acid preparation describes dissolving nitro-substituted aromatic sulfonate sodium salts in sodium hydroxide solution, followed by oxidation with pressurized air and reduction with iron powder to yield amino-sulfonic acid derivatives with high purity and yield. This method may be adapted to the target compound with appropriate precursor selection.
Alternative Synthetic Routes
Alkylation and Coupling Methods: Synthesis of related benzenesulfonic acid derivatives with amino and chloro substituents has been achieved via alkylation of phenolic groups followed by hydrolysis and coupling with substituted anilines using amide bond formation techniques. While this route is more common for benzoic acid derivatives, it may inform functional group transformations applicable to the target compound.
Reduction of Ketone Intermediates: Some methods involve chlorination of amino-substituted acetophenones followed by reduction to alcohols, which can be further transformed into sulfonic acid derivatives. This approach is more complex but can yield highly pure intermediates.
Research Outcomes and Data Summary
Yields and Purity
Analytical Techniques
HPLC Analysis: Reverse phase HPLC using acetonitrile-water-phosphoric acid mobile phase is effective for analyzing benzenesulfonic acid, 2-amino-3,5-dichloro-4-methyl- and its impurities. For mass spectrometry compatibility, phosphoric acid is replaced with formic acid.
Melting Point: Chlorinated amino benzoic acids exhibit melting points in the range of 238–243 °C, indicative of high purity.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 2-amino-3,5-dichloro-4-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the chloro and amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are frequently employed.
Major Products
The major products formed from these reactions include various substituted benzenesulfonic acids, sulfonamides, and sulfonyl chlorides .
Scientific Research Applications
Benzenesulfonic acid, 2-amino-3,5-dichloro-4-methyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 2-amino-3,5-dichloro-4-methyl- involves its interaction with specific molecular targets and pathways. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like human neutrophil elastase, preventing substrate binding and subsequent enzymatic activity . This inhibition is crucial in reducing inflammation and tissue damage in conditions like ARDS.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-amino-3,5-dichloro-4-methylbenzenesulfonic acid with structurally related benzenesulfonic acid derivatives:
Key Comparisons:
Substituent Effects on Reactivity: The amino group in the target compound (position 2) enhances nucleophilic reactivity compared to the hydrazinyl group in CAS 118-89-8 . This makes the former more suitable for coupling reactions in dye synthesis. Chlorine atoms at positions 3 and 5 (target compound) increase electrophilic substitution resistance compared to chlorine at positions 2 and 5 (CAS 118-89-8), altering regioselectivity in further reactions.
Thermal and Chemical Stability: The triazine-containing derivative (CAS 4156-21-2) exhibits higher thermal stability due to the aromatic triazine ring, making it suitable for high-temperature industrial processes .
Applications: Azo-linked compounds (e.g., CAS 85187-33-3) are primarily used in textiles, whereas the target compound’s amino and methyl groups may favor drug design or agrochemical applications . The sodium salt form of triazine derivatives (CAS 4156-21-2) enhances water solubility, critical for dye formulation, whereas the free sulfonic acid form (target compound) may be preferred for acidic catalysis .
Biological Activity
Benzenesulfonic acid, 2-amino-3,5-dichloro-4-methyl- is a compound of significant interest due to its biological activity. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.
Research indicates that benzenesulfonamide derivatives, including 2-amino-3,5-dichloro-4-methyl-, may exert their biological effects through various mechanisms:
- Calcium Channel Inhibition : Some studies suggest that these compounds can act as inhibitors of calcium channels, which play a crucial role in cardiovascular function. For instance, a derivative (4-(2-aminoethyl)-benzenesulfonamide) showed a decrease in perfusion pressure through inhibition of L-type calcium channels .
- Anticancer Activity : Preliminary studies have indicated that certain derivatives exhibit promising anticancer properties by inducing apoptosis in cancer cell lines such as MCF-7 and LoVo .
Cardiovascular Effects
A study highlighted the effect of benzenesulfonamide derivatives on perfusion pressure and coronary resistance. The results demonstrated that the derivative 4-(2-aminoethyl)-benzenesulfonamide significantly reduced perfusion pressure compared to control conditions, suggesting potential therapeutic applications in hypertension management .
| Compound | Effect on Perfusion Pressure | Coronary Resistance |
|---|---|---|
| 4-(2-aminoethyl)-benzenesulfonamide | Decreased | Lowered |
| 2,5-dichloro-N-(4-nitrophenyl) | Minimal | Unchanged |
| Control | Baseline | Baseline |
Anticancer Activity
In vitro studies evaluated the anticancer effects of synthesized derivatives of benzenesulfonamides. The compound demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Induction of apoptosis |
| LoVo | 30 | Cell cycle arrest |
Case Studies
- Cardiovascular Study : A detailed examination was conducted on the effects of 4-(2-aminoethyl)-benzenesulfonamide on isolated rat hearts. The study concluded that this compound could be a potential candidate for treating heart-related ailments due to its ability to modulate blood pressure through calcium channel interaction .
- Anticancer Research : In another study focusing on the anticancer properties of sulfonamide derivatives, researchers found that compounds similar to benzenesulfonic acid induced apoptosis in MCF-7 cells after 48 hours of exposure. This suggests that modifications in the sulfonamide structure can enhance biological activity against cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
